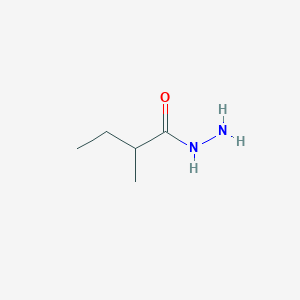

2-Methylbutanohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutanehydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-3-4(2)5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZHQUWDDJFKLND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10875589 | |

| Record name | 2-METHYLBUTYRIC ACID HYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70195-11-8 | |

| Record name | 2-METHYLBUTYRIC ACID HYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10875589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Methylbutanohydrazide from Ethyl 2-Methylbutanoate

This whitepaper provides an in-depth guide for the synthesis of 2-methylbutanohydrazide, a valuable chemical intermediate, through the hydrazinolysis of ethyl 2-methylbutanoate. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the reaction mechanism, a detailed experimental protocol, critical safety considerations, and robust analytical methods for product characterization. The causality behind experimental choices is elucidated to ensure both reproducibility and a fundamental understanding of the process.

Introduction and Significance

This compound serves as a crucial building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. Its structure, featuring a reactive hydrazide functional group, allows for its incorporation into more complex molecular scaffolds, often imparting specific biological activities. The synthesis from its corresponding ester, ethyl 2-methylbutanoate, via hydrazinolysis is a common and efficient transformation. This guide details a reliable methodology for this conversion, emphasizing safety, efficiency, and thorough product validation.

The Chemistry: Mechanism of Hydrazinolysis

The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution. The reaction proceeds through the attack of a potent nucleophile, hydrazine (N₂H₄), on the electrophilic carbonyl carbon of the ester.

Core Principles of the Mechanism:

-

Nucleophilic Attack: Hydrazine, being a stronger nucleophile than the corresponding alcohol (ethanol in this case), readily attacks the carbonyl carbon of ethyl 2-methylbutanoate. This step forms a transient tetrahedral intermediate.

-

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the ethoxide ion (⁻OEt) as a leaving group.

-

Proton Transfer: The liberated ethoxide ion is a strong base and subsequently deprotonates the positively charged nitrogen atom of the hydrazide intermediate, regenerating a neutral hydrazide and forming ethanol as a byproduct.

The reaction is typically performed with hydrazine hydrate (N₂H₄·H₂O), which serves as a convenient and stable source of hydrazine. Using a slight excess of hydrazine hydrate can help drive the reaction equilibrium towards the product side, ensuring a high conversion rate of the starting ester.[1]

Caption: The reaction mechanism of hydrazinolysis.

Detailed Experimental Protocol

This section outlines a field-proven, step-by-step methodology for the synthesis.

Materials and Equipment

| Reagents & Materials | Equipment |

| Ethyl 2-methylbutanoate (≥98%) | Round-bottom flask (e.g., 250 mL) |

| Hydrazine hydrate (55-64% solution) | Reflux condenser with water lines |

| Ethanol (anhydrous) or Methanol | Magnetic stirrer and stir bar |

| Deionized water | Heating mantle or oil bath |

| Diethyl ether or Ethyl acetate (for extraction) | Beakers, graduated cylinders |

| Anhydrous magnesium sulfate or sodium sulfate | Buchner funnel and filter flask |

| TLC plates (silica gel) | Rotary evaporator |

| Melting point apparatus |

Synthesis Procedure

The standard method for preparing carboxylic acid hydrazides involves the hydrazinolysis of esters in an alcoholic solution.[2]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-methylbutanoate (e.g., 0.1 mol) in 100 mL of ethanol.

-

Reagent Addition: While stirring, carefully add hydrazine hydrate (e.g., 0.12 mol, 1.2 equivalents) to the solution. The addition should be performed in a well-ventilated fume hood.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle.[3] The reaction is typically refluxed for 2 to 12 hours.[4]

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a suitable eluent system (e.g., ethyl acetate/hexane mixture) and spot the starting material and the reaction mixture. The disappearance of the starting ester spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Product Isolation:

-

After completion, allow the reaction mixture to cool to room temperature and then place it in an ice bath to facilitate crystallization. White crystals of this compound should precipitate.[4]

-

If crystallization does not occur, reduce the solvent volume by approximately half using a rotary evaporator.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

-

Purification:

-

Wash the collected crystals with a small amount of cold ethanol or diethyl ether to remove any unreacted starting materials and impurities.

-

For higher purity, the product can be recrystallized from a minimal amount of hot ethanol.[4]

-

-

Drying: Dry the purified crystals under vacuum to obtain the final this compound product. Record the final mass and calculate the percentage yield.

Caption: Overall workflow for the synthesis of this compound.

Product Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.[5][6]

Spectroscopic Analysis

-

¹H NMR Spectroscopy (Nuclear Magnetic Resonance): Provides detailed information about the proton environments in the molecule. The expected spectrum would show distinct signals for the -NH₂, -NH-, and the various protons of the 2-methylbutyl group, with characteristic chemical shifts and splitting patterns.

-

¹³C NMR Spectroscopy: Complements the ¹H NMR by showing the number of unique carbon environments, including a characteristic downfield signal for the carbonyl carbon of the hydrazide.

-

FTIR Spectroscopy (Fourier-Transform Infrared): Used to identify key functional groups. The spectrum of this compound will exhibit characteristic absorption bands:

Physical Properties

-

Melting Point: A sharp melting point range for the purified product is a strong indicator of its purity. This can be compared to literature values.

-

Mass Spectrometry (MS): Can be used to confirm the molecular weight of the synthesized compound.

Critical Safety Imperatives

Adherence to strict safety protocols is paramount, primarily due to the hazardous nature of hydrazine hydrate.

-

Hydrazine Hydrate Hazards: Hydrazine hydrate is highly toxic if inhaled, swallowed, or in contact with skin.[8][9] It is also corrosive, causing severe skin and eye damage, and is a suspected human carcinogen.[8][10]

-

Engineering Controls: All manipulations involving hydrazine hydrate must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[10]

-

Personal Protective Equipment (PPE):

-

Handling and Storage: Store hydrazine hydrate in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and incompatible materials such as oxidizing agents.[8][12] Keep containers tightly closed.[8]

-

Spill and Exposure Procedures:

-

Waste Disposal: All hydrazine-containing waste must be collected in a designated, properly labeled hazardous waste container. Dispose of waste according to local, state, and federal regulations.[9]

Conclusion

The synthesis of this compound from ethyl 2-methylbutanoate via hydrazinolysis is a robust and efficient chemical transformation. By understanding the underlying reaction mechanism, adhering to the detailed experimental protocol, and prioritizing the critical safety measures outlined in this guide, researchers can reliably produce this important chemical intermediate. Proper analytical characterization is the final, essential step to validate the identity and purity of the synthesized compound, ensuring its suitability for downstream applications in research and development.

References

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. VI. Benzoylhydrazine. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Various Authors. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? ResearchGate. Available at: [Link]

-

Li, H., et al. (2003). A New Procedure for Preparation of Carboxylic Acid Hydrazides. Organic Process Research & Development. Available at: [Link]

-

Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. Available at: [Link]

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan. Available at: [Link]

-

Tipton, T., et al. (1993). Experimental and theoretical studies of the infrared spectra of hydrazines: N₂H₄, N₂H₃D, N₂H₂D₂, N₂HD₃, and N₂D₄. The Journal of Physical Chemistry. Available at: [Link]

-

ResearchGate. (Various Dates). Infrared spectra data (cm⁻¹) of the hydrazones and their mixed metal (II) complexes. Available at: [Link]

-

ResearchGate. (Various Dates). IR spectra of the hydrazide ligand and its Co(II) and Ni(II) complexes (1, 2). Available at: [Link]

- CN103408454A - Preparation method of hydrazide compound. Google Patents.

-

Berillo, D., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Ley, S. V., et al. (2020). A modular flow platform for the synthesis of di- and tripeptides using acyl azides. Reaction Chemistry & Engineering. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules. Available at: [Link]

-

PubChem. Ethyl 2-methylbutyrate. Available at: [Link]

-

PubChem. (S)-Ethyl 2-methylbutanoate. Available at: [Link]

-

Yeast Metabolome Database. Ethyl 2-methyl butanoate (YMDB01353). Available at: [Link]

-

NIST. ethyl 2-methylbutanoate-d-9. NIST Chemistry WebBook. Available at: [Link]

-

Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Organic Chemistry. Available at: [Link]

-

Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]

- CN101693914B - Process for preparing (R)-2-methylbutanoic acid and (R)-2-methylbutanoic acid ethyl ester via lipase resolution. Google Patents.

-

Ma, J., et al. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Doc Brown's Chemistry. 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation. Available at: [Link]

-

ResearchGate. (Various Dates). NMR analysis of unknowns: An introduction to 2D NMR spectroscopy. Available at: [Link]

-

DiVA portal. (2013). Multivariate Analysis of 2D-NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (Various Dates). Synthesis, characterization and structure determination of two novel layered aluminophosphates templated by 2-methylpiperazine. Available at: [Link]

-

MDPI. (2023). Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3. Available at: [Link]

Sources

- 1. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.com [fishersci.com]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. files.dep.state.pa.us [files.dep.state.pa.us]

- 12. chemicalbook.com [chemicalbook.com]

Characterization of 2-Methylbutanohydrazide: An In-Depth Technical Guide for Researchers

This guide provides a comprehensive overview of the essential analytical methodologies for the thorough characterization of 2-Methylbutanohydrazide. Designed for researchers, scientists, and professionals in drug development, this document delves into the core techniques required to ensure the identity, purity, and stability of this important chemical entity. We will explore the practical applications and theoretical underpinnings of spectroscopic, chromatographic, and thermal analysis methods, offering field-proven insights to guide your experimental choices.

Introduction to this compound and the Imperative of Rigorous Characterization

This compound, a derivative of 2-methylbutanoic acid, belongs to the class of organic hydrazides. These compounds are characterized by the presence of a hydrazide functional group (-CONHNH₂), which imparts them with a unique reactivity profile, making them valuable intermediates in the synthesis of a wide array of pharmaceuticals and other specialty chemicals. The biological and chemical properties of any final product derived from this compound are intrinsically linked to its purity and structural integrity. Therefore, a robust analytical characterization is not merely a procedural step but a fundamental requirement for ensuring product quality, safety, and efficacy in research and development.

This guide will navigate through the critical analytical techniques, providing a logical framework for the comprehensive characterization of this compound.

Spectroscopic Characterization: Unveiling the Molecular Architecture

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound, confirming the presence of key functional groups, and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the unambiguous identification of this compound.

Expertise & Experience: The chemical shifts and coupling patterns observed in the NMR spectra provide a detailed roadmap of the molecule's connectivity. For this compound, we expect to see distinct signals corresponding to the protons and carbons of the 2-methylbutyl group and the hydrazide moiety. The presence of a chiral center at the C2 position will lead to diastereotopic protons in the adjacent methylene group, resulting in a more complex splitting pattern than might be naively expected. This complexity is a key signature of the molecule's structure.

Expected ¹H NMR Spectral Features (in CDCl₃, predicted):

-

-CH₃ (at C4): A triplet around 0.9 ppm.

-

-CH₃ (at C2): A doublet around 1.1 ppm.

-

-CH₂- (at C3): A multiplet around 1.4-1.7 ppm, likely showing complex splitting due to the adjacent chiral center.

-

-CH- (at C2): A multiplet around 2.2 ppm.

-

-NH₂ and -NH-: Broad signals that can appear over a wide range (typically 4-8 ppm) and are exchangeable with D₂O. The exact chemical shifts are highly dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features (in CDCl₃, predicted):

-

-CH₃ (at C4): Around 11 ppm.

-

-CH₃ (at C2): Around 16 ppm.

-

-CH₂- (at C3): Around 26 ppm.

-

-CH- (at C2): Around 41 ppm.

-

-C=O: Around 175-178 ppm.

Trustworthiness: To ensure the validity of the NMR data, it is crucial to use a high-purity deuterated solvent and to accurately reference the spectra using an internal standard like tetramethylsilane (TMS). Running a 2D NMR experiment, such as a COSY (Correlation Spectroscopy) or HSQC (Heteronuclear Single Quantum Coherence) spectrum, can provide definitive confirmation of the proton-proton and proton-carbon correlations, respectively, leaving no ambiguity in the structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that is highly effective for identifying the functional groups present in a molecule.[1]

Expertise & Experience: The IR spectrum of this compound will be dominated by characteristic absorption bands corresponding to the N-H and C=O bonds of the hydrazide group, as well as the C-H bonds of the alkyl chain. The presence of both N-H stretching and C=O stretching bands is a strong indicator of the successful formation of the hydrazide.

Key IR Absorption Bands (predicted):

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Amide) | Stretch | 3200 - 3400 | Medium, often two bands for -NH₂ |

| C-H (Alkyl) | Stretch | 2850 - 3000 | Strong |

| C=O (Amide I) | Stretch | 1640 - 1680 | Strong |

| N-H (Amide II) | Bend | 1550 - 1640 | Medium to Strong |

Trustworthiness: The IR spectrum should be compared against a reference spectrum if available. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ is a good indication that the starting carboxylic acid has been fully converted. The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for identification when compared to a known standard.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can also provide structural information through fragmentation patterns.[2]

Expertise & Experience: The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (C₅H₁₂N₂O, MW = 116.16 g/mol ). The fragmentation pattern will be characteristic of the structure, with common losses corresponding to the alkyl chain and the hydrazide group.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): m/z = 116

-

Loss of -NH₂: m/z = 100

-

Loss of -CONHNH₂: m/z = 57 (corresponding to the 2-methylbutyl cation)

-

Loss of -CH₂CH₃: m/z = 87

-

Base Peak: Often, the most stable carbocation fragment will be the base peak. In this case, the 2-methylbutyl cation at m/z = 57 is a likely candidate.[3]

Trustworthiness: High-resolution mass spectrometry (HRMS) should be employed to determine the exact mass of the molecular ion. This allows for the calculation of the elemental composition, providing a high degree of confidence in the identity of the compound.

Chromatographic Analysis: Assessing Purity and Quantifying Impurities

Chromatographic methods are the cornerstone for determining the purity of this compound and for quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[4]

Expertise & Experience: Since this compound lacks a strong UV chromophore, direct UV detection can be challenging, especially for trace-level impurities. A common and effective strategy is to use a derivatization agent that reacts with the hydrazide to form a product with strong UV absorbance or fluorescence.[5] Salicylaldehyde is a suitable derivatizing agent that reacts with hydrazides to form highly UV-active hydrazones.[6] Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.

-

Preparation of Solutions:

-

Diluent: Prepare a suitable mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Derivatizing Reagent: Prepare a solution of salicylaldehyde in the diluent (e.g., 1 mg/mL).

-

Standard Solution: Accurately weigh a reference standard of this compound and dissolve it in the diluent to a known concentration.

-

Sample Solution: Accurately weigh the this compound sample and dissolve it in the diluent to the same nominal concentration as the standard.

-

-

Derivatization Procedure:

-

To a specific volume of the standard and sample solutions, add an equal volume of the derivatizing reagent.

-

Vortex the mixtures and allow them to react at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.

-

-

Chromatographic Conditions:

Parameter Value Column C18 reverse-phase, 4.6 x 150 mm, 5 µm Mobile Phase Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid) Flow Rate 1.0 mL/min Injection Volume 10 µL Column Temperature 30 °C | Detection | UV at a wavelength appropriate for the hydrazone derivative (e.g., 320 nm) |

-

Data Analysis:

-

Calculate the purity of the sample by comparing the peak area of the derivatized this compound in the sample chromatogram to that in the standard chromatogram.

-

Identify and quantify any impurities based on their retention times and peak areas relative to the main peak.

-

Trustworthiness: The HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines.[7] This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness. A forced degradation study should also be performed to demonstrate the stability-indicating nature of the method.

Gas Chromatography (GC)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[8] For this compound, derivatization is typically required to increase its volatility and thermal stability.

Expertise & Experience: Silylation is a common derivatization technique for compounds with active hydrogens, such as hydrazides. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the -NH and -NH₂ groups into their trimethylsilyl derivatives, which are much more amenable to GC analysis.

Detailed Protocol for GC-MS Analysis (with Derivatization):

-

Sample Preparation and Derivatization:

-

Accurately weigh the this compound sample into a GC vial.

-

Add a suitable solvent (e.g., pyridine or acetonitrile) followed by the silylating reagent (e.g., BSTFA with 1% TMCS).

-

Seal the vial and heat at a specific temperature (e.g., 70 °C) for a defined period (e.g., 30 minutes) to complete the derivatization.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Conditions:

Parameter Value Column DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness Carrier Gas Helium at a constant flow of 1.0 mL/min Injection Mode Split (e.g., 20:1) Injector Temperature 250 °C Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min MS Transfer Line 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | m/z 40 - 400 |

Trustworthiness: The use of a mass spectrometric detector (GC-MS) provides a high degree of confidence in the identification of the main peak and any impurities by comparing their mass spectra with a library or by interpreting the fragmentation patterns. The method should be validated for its intended purpose.

Thermal Analysis: Evaluating Stability and Physicochemical Properties

Thermal analysis techniques provide valuable information about the thermal stability, decomposition profile, and phase transitions of this compound.[5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[9]

Expertise & Experience: The TGA thermogram of this compound will reveal its thermal stability and decomposition profile. The onset temperature of decomposition is a critical parameter for determining the upper-temperature limit for handling and storage. The analysis of hydrazides often shows a multi-step decomposition process.[10]

Experimental Protocol for TGA:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina or platinum).

-

Instrumental Parameters:

-

Temperature Program: Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of decomposition, the temperatures of maximum mass loss, and the percentage of residual mass.

Trustworthiness: The TGA instrument should be calibrated for temperature and mass using certified reference materials. Running the analysis in different atmospheres (e.g., nitrogen vs. air) can provide insights into the decomposition mechanism (pyrolysis vs. oxidative decomposition).[10]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.

Expertise & Experience: The DSC thermogram of this compound will clearly show an endothermic peak corresponding to its melting point. The sharpness of the melting peak can be an indicator of the sample's purity. The enthalpy of fusion can also be calculated from the peak area.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan and hermetically seal it.

-

Instrumental Parameters:

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point.

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen.

-

-

Data Analysis: Determine the onset temperature and the peak maximum of the melting endotherm. Calculate the enthalpy of fusion by integrating the peak area.

Trustworthiness: The DSC instrument must be calibrated for temperature and enthalpy using high-purity standards (e.g., indium). For purity determination, a van't Hoff analysis of the melting peak can be performed, although this requires specialized software and careful experimental design.

Conclusion

The comprehensive characterization of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic, chromatographic, and thermal analysis techniques. This guide has outlined the fundamental principles and practical considerations for each of these methods, providing a robust framework for researchers and drug development professionals. By following these self-validating protocols and understanding the causality behind the experimental choices, scientists can ensure the quality, purity, and structural integrity of this compound, thereby building a solid foundation for its successful application in further research and development.

References

-

Tatar, E., Küçükgüzel, I., Daelemans, D., Talele, T. T., Kaushik-Basu, N., De Clercq, E., & Pannecouque, C. (2013). Some hydrazones of 2-aroylamino-3-methylbutanohydrazide: synthesis, molecular modeling studies, and identification as stereoselective inhibitors of HIV-1. Archiv der Pharmazie, 346(2), 140-153. [Link]

- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some new 1, 3, 4-oxadiazole and 1, 2, 4-triazole derivatives. European journal of medicinal chemistry, 45(4), 1323-1331.

-

Reddy, P. P., Sreeramulu, J., & Adimurthy, S. (2012). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of the Serbian Chemical Society, 77(8), 1105-1113. [Link]

- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of analytical procedures: text and methodology Q2 (R1).

-

Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. [Link]

-

Max-Planck-Gesellschaft. (n.d.). Thermal Analysis - TGA/DSC. [Link]

-

Elder, D. P., Snodin, D., & Teasdale, A. (2011). Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products. Journal of pharmaceutical and biomedical analysis, 54(5), 900–910. [Link]

-

Sadeek, G. T., Saeed, Z. F., & Saleh, M. Y. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology, 16(1), 163-170. [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

-

LibreTexts Chemistry. (2023, October 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

MDPI. (2022). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis. [Link]

-

Leah4sci. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry [Video]. YouTube. [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane. [Link]

-

Research Journal of Pharmacy and Technology. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. [Link]

-

MDPI. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. [Link]

-

PubChem. (n.d.). 2-Methylbutanoic acid. [Link]

-

Mega Lecture. (n.d.). IR SPECTROSCOPY. [Link]

-

Semmelweis University. (n.d.). INTRODUCTION TO BIOLOGICAL MASS SPECTROMETRY II. [Link]

-

Wikipedia. (2023, December 14). 2-Methylbutanoic acid. [Link]

-

ChemComplete. (2020, December 12). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). 2-methylbutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 isopentane 1-H nmr. [Link]

-

PubMed Central (PMC). (2014, December 16). MS2Analyzer: A Software for Small Molecule Substructure Annotations from Accurate Tandem Mass Spectra. [Link]

-

Journal of Pharmacognosy and Phytochemistry. (2019). GC-MS analysis on methanolic seed extract of Majidea zanguebarica J. kirk. [Link]

-

PubMed Central (PMC). (2012, August). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. [Link]

-

The Organic Chemistry Tutor. (2016, April 27). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems [Video]. YouTube. [Link]

-

Notulae Botanicae Horti Agrobotanici Cluj-Napoca. (2024). Evaluation of gas chromatography-mass spectrometry analysis and yield attributes in caffeine-treated Trigonella corniculata L. [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

-

PubMed. (2001, November 2). A Removable Derivatization HPLC for Analysis of Methanol in Chinese Liquor Medicine. [Link]

-

The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. [Link]

-

MDPI. (2023). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. [Link]

-

Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. [Link]

-

MDPI. (2023). Synthesis, Structural Characterization, and Hydrogen Release of Al-Based Amidoboranes Derived from MAlH4 (Li, Na)-BH3NH2CH2CH2NH2BH3. [Link]

-

PubMed. (2024, January 15). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. [Link]

-

MDPI. (2019). Simultaneous Analysis of Irbesartan and Hydrochlorothiazide: An Improved HPLC Method with the Aid of a Chemometric Protocol. [Link]

-

VSSUT. (n.d.). MM-15-022 : MATERIALS CHARACTERIZATION. [Link]

-

Chromatography Forum. (2014, January 30). HPLC Sample Derivatization - 2butoxyethanol. [Link]

Sources

- 1. megalecture.com [megalecture.com]

- 2. bme.lth.se [bme.lth.se]

- 3. mass spectrum of 2-methylbutane fragmentation pattern of m/z m/e ions for analysis and identification of isopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

2-Methylbutanohydrazide CAS number and IUPAC name

An In-Depth Technical Guide to 2-Methylbutanohydrazide

Prepared by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on this compound, from its fundamental chemical identity to its potential applications in medicinal chemistry. The content herein is structured to offer not just data, but also scientific context and procedural rationale, reflecting field-proven insights.

Chemical Identity and Structure

This compound is a branched-chain aliphatic hydrazide. The core structure consists of a five-carbon chain (pentane skeleton) with a methyl group at the second position and a hydrazide functional group (-CONHNH₂) at the terminus of the carbonyl group. This structure, particularly its chirality at the C2 position, makes it an interesting building block in the synthesis of more complex molecules with specific three-dimensional orientations.

The presence of the hydrazide group is key to its reactivity, allowing it to serve as a versatile precursor for the synthesis of a wide range of heterocyclic compounds and hydrazone derivatives, which are classes of compounds with significant interest in pharmaceutical research.[1]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound is not extensively documented in publicly available literature. The following table summarizes the available information from chemical suppliers. It is recommended that users determine properties like solubility and melting point experimentally for their specific lots and applications.

| Property | Value | Source |

| Molecular Weight | 116.16 g/mol | [1] |

| Molecular Formula | C₅H₁₂N₂O | [1] |

| Boiling Point | Not available | [1] |

| Melting/Freezing Point | Not available | [1] |

| Solubility | Not available | [1] |

| Chemical Stability | Stable under recommended storage temperatures and pressures | [1] |

Synthesis of this compound: A Methodological Approach

While specific, detailed protocols for the synthesis of this compound are not abundant in peer-reviewed literature, a standard and reliable method for preparing hydrazides is through the hydrazinolysis of the corresponding ester. This approach is widely used for the synthesis of various acetohydrazide derivatives.[2]

Proposed Synthetic Workflow

The synthesis can be logically structured as a two-step process starting from the commercially available 2-methylbutanoic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Esterification of 2-Methylbutanoic Acid

-

Rationale: The first step involves converting the carboxylic acid to its corresponding methyl ester. This is a crucial activation step, as esters are more susceptible to nucleophilic attack by hydrazine than the parent carboxylic acid. Fischer esterification is a classic and cost-effective method for this transformation.

-

Procedure:

-

To a round-bottom flask, add 2-methylbutanoic acid (1.0 eq).

-

Add methanol (5.0-10.0 eq) as both the reagent and solvent.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-methylbutanoate. This product can often be used in the next step without further purification.

-

Step 2: Hydrazinolysis of Methyl 2-methylbutanoate

-

Rationale: This step involves the nucleophilic acyl substitution where hydrazine hydrate displaces the methoxy group of the ester to form the stable hydrazide. Ethanol is a common solvent as it effectively dissolves both the ester and hydrazine hydrate.

-

Procedure:

-

Dissolve methyl 2-methylbutanoate (1.0 eq) in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.1-1.5 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 6-8 hours.[2]

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture. The product, this compound, may precipitate upon cooling. If so, it can be collected by filtration.

-

If no precipitate forms, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

-

Applications in Drug Discovery and Development

The hydrazide functional group is a key pharmacophore in several established drugs, with Isoniazid, an anti-tuberculosis agent, being a prime example.[1] The versatility of the hydrazide moiety allows it to act as a scaffold for generating libraries of diverse compounds for biological screening.

Precursor for Bioactive Hydrazones

This compound can be readily reacted with a variety of aldehydes and ketones to form hydrazone derivatives. This is a significant area of research as hydrazide-hydrazones are known to exhibit a wide range of biological activities, including:

-

Antiviral: Derivatives of (2S)-2-benzoylamino-3-methylbutanohydrazide have been synthesized and evaluated as potential anti-HIV agents.[3] The chiral, branched structure of the butanohydrazide core can impart specific stereochemistry to the final molecule, which is often critical for selective binding to biological targets like viral enzymes.[3]

-

Anticancer and Antimicrobial: The broader class of hydrazide-hydrazone derivatives is actively being investigated for potential anticancer and antimicrobial properties.[1]

The general workflow for leveraging this compound in drug discovery is illustrated below.

Caption: Drug discovery workflow using this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

It is imperative to perform a comprehensive risk assessment before handling this chemical and to consult general safety guidelines for handling laboratory reagents.

References

-

Some hydrazones of 2-aroylamino-3-methylbutanohydrazide: synthesis, molecular modeling studies, and identification as stereoselective inhibitors of HIV-1. PubMed. Available at: [Link]

-

Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Some hydrazones of 2-aroylamino-3-methylbutanohydrazide: synthesis, molecular modeling studies, and identification as stereoselective inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Methylbutanohydrazide from 2-Methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-methylbutanohydrazide from 2-methylbutanoic acid. It is designed to offer researchers and professionals in drug development a detailed understanding of the chemical principles, practical methodologies, and critical considerations involved in this transformation. The guide explores the primary synthetic routes, including the activation of the carboxylic acid and subsequent reaction with hydrazine. Detailed experimental protocols, safety precautions, and analytical characterization techniques are presented to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a valuable chemical intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries. Its structural motif, featuring a chiral center and a reactive hydrazide functional group, makes it a versatile building block for creating complex molecules with specific biological activities. Hydrazides, in general, are known to be precursors for the synthesis of various heterocyclic compounds and serve as key components in the development of novel therapeutic agents.

The starting material, 2-methylbutanoic acid, is a readily available chiral carboxylic acid.[1] This guide will focus on the efficient conversion of this accessible precursor to the more functionalized this compound, a critical step in many multi-step synthetic endeavors.

Synthetic Strategies: From Carboxylic Acid to Hydrazide

The direct reaction of a carboxylic acid with hydrazine is generally not feasible due to the acidic nature of the carboxylic acid protonating the nucleophilic hydrazine. Therefore, the synthesis of this compound from 2-methylbutanoic acid necessitates the activation of the carboxylic acid moiety to facilitate nucleophilic attack by hydrazine. Two principal strategies are widely employed:

-

Conversion to an Acyl Chloride Intermediate: This is a classic and robust method that involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with hydrazine.

-

Direct Coupling using Carbodiimide Reagents: This approach facilitates the direct formation of the hydrazide bond by activating the carboxylic acid in situ, avoiding the isolation of a highly reactive intermediate.

A third, less direct but viable route, involves the initial esterification of the carboxylic acid followed by hydrazinolysis of the resulting ester.

Route 1: The Acyl Chloride Pathway

This two-step approach is a cornerstone of organic synthesis for preparing amides and hydrazides from carboxylic acids.

Step 1: Synthesis of 2-Methylbutanoyl Chloride

The conversion of 2-methylbutanoic acid to its corresponding acyl chloride, 2-methylbutanoyl chloride, is typically achieved using a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅).[2] Thionyl chloride is often preferred due to the gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.[2]

The reaction with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate, which then collapses to the acyl chloride with the elimination of sulfur dioxide and a chloride ion.

Step 2: Reaction of 2-Methylbutanoyl Chloride with Hydrazine

The highly electrophilic 2-methylbutanoyl chloride readily reacts with the nucleophilic hydrazine to form this compound. This reaction is typically carried out at low temperatures to control its exothermicity and to minimize the formation of the undesired 1,2-diacylhydrazine byproduct.[3][4] The use of an inert solvent such as diethyl ether, benzene, or hexane is common.

It is crucial to control the stoichiometry of the reactants. Using an excess of hydrazine can help to favor the formation of the desired monohydrazide and minimize the formation of the diacylated product.

Diagram 1: The Acyl Chloride Pathway for the synthesis of this compound.

Route 2: Carbodiimide-Mediated Coupling

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used as coupling agents to facilitate the formation of amide and hydrazide bonds directly from carboxylic acids.[5] This method offers milder reaction conditions and avoids the need to handle highly reactive acyl chlorides.

The mechanism involves the activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by hydrazine to yield the desired this compound and a urea byproduct (dicyclohexylurea in the case of DCC). The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), can improve reaction efficiency and suppress side reactions.[5][6]

Sources

- 1. 2-Methylbutanoic acid - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. US8110705B2 - Processes for making hydrazides - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 2-Methylbutanohydrazide

This guide provides an in-depth analysis of the stability and optimal storage conditions for 2-Methylbutanohydrazide, a key intermediate in pharmaceutical and chemical synthesis. Drawing upon established principles of hydrazide chemistry and field-proven insights, this document offers a framework for researchers, scientists, and drug development professionals to ensure the integrity and longevity of this valuable compound.

Introduction to this compound: A Versatile Synthetic Building Block

This compound, a derivative of hydrazine, belongs to the versatile class of hydrazide compounds.[1] These molecules are characterized by the presence of a CONHNH2 functional group, which serves as a highly reactive handle for the synthesis of a diverse array of organic molecules, particularly heterocyclic compounds. The utility of hydrazides is well-established in medicinal chemistry, with prominent examples like isoniazid, a cornerstone in the treatment of tuberculosis, highlighting their therapeutic potential.[1] Given its structural features, this compound is a valuable precursor for the development of novel pharmaceuticals and other specialty chemicals.

The efficacy and reproducibility of synthetic procedures employing this compound are intrinsically linked to its purity and stability. Degradation of the starting material can lead to reduced yields, the formation of unwanted byproducts, and complications in purification processes. Therefore, a thorough understanding of its stability profile and the implementation of appropriate storage protocols are paramount for successful research and development.

Chemical Stability Profile of this compound

Due to a lack of extensive, publicly available stability data specifically for this compound, this section extrapolates from the known behavior of structurally similar hydrazide and hydrazine compounds. The stability of these compounds is influenced by several key factors:

-

Oxidative Degradation: Hydrazine and its derivatives are powerful reducing agents and are susceptible to oxidation, especially in the presence of atmospheric oxygen.[2] This can lead to a loss of potency and the formation of various degradation products. The reaction with oxidants can be vigorous and, in some cases, may lead to ignition.[2]

-

Hydrolytic Stability: The presence of moisture can catalyze the disproportionation of related compounds like hydrazones to hydrazine and acetone azine.[3] While hydrazides are generally more stable than hydrazones, prolonged exposure to water, especially under non-neutral pH conditions, can lead to hydrolysis of the amide bond.

-

Thermal Sensitivity: Elevated temperatures can accelerate the decomposition of hydrazine-containing compounds.[4][5] For instance, hydrazine solutions can become unstable at temperatures above 150°C.[4]

-

Photostability: Exposure to light can be detrimental to the stability of hydrazine and its derivatives.[4] Photodegradation can initiate radical reactions, leading to complex degradation pathways.

-

pH Influence: The stability of molecules with amide linkages, such as the one present in this compound, can be significantly dependent on pH. Both acidic and basic conditions can promote hydrolysis, with the rate of degradation varying with the pH of the environment.

Incompatible Materials

To prevent degradation and ensure safety, this compound should not be stored in contact with the following materials:

-

Oxidizing agents: (e.g., peroxides, nitrates, perchlorates) can cause vigorous and potentially explosive reactions.[2][4][5]

-

Strong acids and bases: can catalyze hydrolysis.[4]

-

Certain metals and their salts: (e.g., copper, iron, lead, manganese) can act as catalysts for decomposition.[2][4]

-

Porous materials: such as rags or sawdust, can increase the surface area for reaction with air, potentially leading to spontaneous ignition.[2]

Recommended Storage and Handling Conditions

Based on the stability profile of related compounds, the following storage conditions are recommended to maintain the quality and integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is advisable for long-term storage. | Minimizes thermal degradation and slows down potential side reactions.[4][5] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation by atmospheric oxygen.[2][4][5] |

| Light | Protect from light by using amber glass or opaque containers. | Avoids photodegradation.[4] |

| Container | Use tightly sealed containers made of inert materials (e.g., glass or compatible polymers). | Prevents exposure to moisture and air, and avoids reaction with container material.[4][5][6] |

| Moisture | Store in a dry environment and handle in a way that minimizes exposure to humidity. | Reduces the risk of hydrolysis.[3] |

Handling Precautions

When handling this compound, it is crucial to adhere to standard laboratory safety protocols. This includes:

-

Working in a well-ventilated area, preferably a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation of dust or vapors.

-

Preventing contact with skin and eyes.

Experimental Protocol: A Framework for Stability Assessment

To empirically determine the stability of this compound, a comprehensive stability study should be conducted. The following protocol provides a self-validating system for assessing its stability under various conditions.

Objective:

To evaluate the stability of this compound under accelerated and long-term storage conditions.

Materials:

-

This compound (high purity)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Inert gas (Nitrogen or Argon)

-

Appropriate storage containers (e.g., amber glass vials with inert caps)

-

Analytical instrumentation (e.g., HPLC or GC with a suitable detector)

-

Reference standards for this compound and any potential degradation products

Methodology:

-

Initial Characterization:

-

Thoroughly characterize the initial batch of this compound for purity, appearance, and other relevant physical properties. This will serve as the baseline (T=0) data.

-

-

Sample Preparation and Storage:

-

Aliquot the this compound into the designated storage containers.

-

For samples to be stored under an inert atmosphere, purge the headspace of the containers with nitrogen or argon before sealing.

-

Place the samples into stability chambers under the following conditions (as a starting point):

-

Long-term: 25 °C / 60% RH

-

Accelerated: 40 °C / 75% RH

-

Photostability: Expose a set of samples to a controlled light source.

-

Forced Degradation: Expose samples to acidic, basic, and oxidative conditions to identify potential degradation products.

-

-

-

Time Points for Analysis:

-

Analyze the samples at predetermined time intervals. A typical schedule for a long-term study would be 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

For the accelerated study, time points could be 0, 1, 2, 3, and 6 months.

-

-

Analytical Testing:

-

At each time point, analyze the samples for:

-

Appearance: Note any changes in color or physical state.

-

Purity and Degradation Products: Use a validated stability-indicating analytical method (e.g., HPLC or GC) to quantify the amount of this compound remaining and to detect and quantify any degradation products.

-

-

-

Data Analysis and Interpretation:

-

Plot the purity of this compound as a function of time for each storage condition.

-

Identify and, if possible, characterize any significant degradation products.

-

Based on the data from the accelerated study, a tentative shelf-life can be extrapolated. The long-term data will be used to confirm this shelf-life.

-

Visualization of Stability Factors and Storage Recommendations

The following diagram illustrates the key factors influencing the stability of this compound and the corresponding recommended storage conditions.

Caption: Key stability factors and recommended storage for this compound.

Conclusion

References

-

Reddit. (2021, February 11). Storage of Boc-hydrazide. r/chemistry. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Hydrazine hydrate, 55% (Hydrazine, 35%). [Link]

-

Organic Syntheses. Acetone hydrazone. [Link]

Sources

The Uncharted Potential: A Technical Guide to Predicting the Biological Activity of 2-Methylbutanohydrazide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the predicted biological activity of the novel chemical entity, 2-Methylbutanohydrazide. By leveraging a synergistic approach of computational modeling and established experimental protocols, this document outlines a strategic pathway to unlock the therapeutic potential of this and similar small molecules.

Introduction: The Hydrazide Scaffold as a Privileged Structure in Medicinal Chemistry

The hydrazide functional group (R-CO-NH-NH2) is a cornerstone in the synthesis of a plethora of bioactive molecules.[1][2] Its unique chemical reactivity and ability to form stable hydrazone derivatives make it a "privileged structure" in drug discovery.[1] Compounds containing the hydrazide or hydrazone moiety have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral activities.[3][4][5][6][7]

This compound, a simple branched-chain aliphatic hydrazide, represents an unexplored chemical entity. Its structural simplicity and the precedent set by other hydrazide-containing compounds warrant a thorough investigation into its potential biological activities. This guide details a systematic, multi-pronged approach to predict and validate its therapeutic promise.

Part 1: In Silico Prediction – A Virtual First Look at Biological Potential

Before embarking on resource-intensive laboratory experiments, in silico methods provide a crucial first pass to predict the druglike properties and potential biological targets of this compound.[8][9][10] These computational approaches are essential for prioritizing compounds and guiding experimental design.[11][12][13][14]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling

A successful drug candidate must not only be active but also possess favorable pharmacokinetic and safety profiles.[11] Computational ADMET prediction is a cost-effective strategy to identify potential liabilities early in the drug discovery process.[12][13]

Methodology:

A variety of software and web-based tools can be employed for ADMET prediction.[12][15][16] These platforms utilize quantitative structure-activity relationship (QSAR) models and machine learning algorithms to estimate key physicochemical and pharmacokinetic parameters from the molecule's structure.[8][9][10][17][18]

Predicted ADMET Properties of this compound:

| Property | Predicted Value/Classification | Implication in Drug Development |

| Molecular Weight | (Calculated) | Low molecular weight suggests good potential for oral bioavailability. |

| LogP (Lipophilicity) | (Predicted) | A balanced LogP is crucial for membrane permeability and solubility.[19] |

| Aqueous Solubility | (Predicted) | Adequate solubility is essential for absorption and formulation.[19] |

| Blood-Brain Barrier (BBB) Permeability | (Predicted) | Determines potential for central nervous system (CNS) activity. |

| CYP450 Inhibition | (Predicted) | Predicts potential for drug-drug interactions. |

| hERG Inhibition | (Predicted) | Assesses the risk of cardiotoxicity. |

| Ames Mutagenicity | (Predicted) | Indicates the potential for the compound to be carcinogenic. |

| Oral Bioavailability | (Predicted) | Estimates the fraction of an orally administered dose that reaches systemic circulation. |

Note: Specific values are not provided as they would require running the actual molecule through predictive software. The table serves as a template for the expected output.

Target Prediction and Virtual Screening

Identifying the potential biological targets of this compound is a critical step in elucidating its mechanism of action. Ligand-based and structure-based virtual screening methods can be employed for this purpose.[17][20]

Workflow for Target Identification:

Caption: Workflow for in silico target identification of this compound.

Methodologies:

-

Ligand-Based Virtual Screening: This approach relies on the principle that structurally similar molecules are likely to have similar biological activities. The 2D or 3D structure of this compound is compared against databases of known active compounds.[20]

-

Structure-Based Virtual Screening (Molecular Docking): If a 3D structure of a potential target protein is available, molecular docking can be used to predict the binding affinity and mode of interaction between this compound and the protein's active site.[20]

Part 2: In Vitro Validation – From Prediction to Experimental Confirmation

In vitro assays are the next logical step to validate the in silico predictions and to begin characterizing the biological activity of this compound in a controlled laboratory setting.[21][22]

General Cytotoxicity and Viability Assays

Initial screening should assess the general cytotoxicity of the compound across a panel of cell lines. This helps to determine a suitable concentration range for subsequent, more specific assays and provides a preliminary indication of potential therapeutic windows.

Experimental Protocol: MTT Assay

-

Cell Culture: Plate selected cell lines (e.g., a panel of cancer cell lines and a non-cancerous control cell line) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound and treat the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.[23]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 (half-maximal inhibitory concentration) value.

Target-Based and Phenotypic Screening

Based on the in silico target predictions and the known activities of other hydrazides, a focused screening campaign can be designed.

Potential In Vitro Screening Assays:

| Predicted Activity | In Vitro Assay |

| Antimicrobial | Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.[24][25] |

| Anticancer | Cell Proliferation Assays (e.g., BrdU incorporation): To assess the effect on cell division. Apoptosis Assays (e.g., Annexin V/PI staining): To determine if the compound induces programmed cell death. Kinase Inhibition Assays: If specific kinases are predicted as targets.[26] |

| Anti-inflammatory | LPS-stimulated Macrophage Assay: To measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA. COX/LOX Inhibition Assays: To assess the direct inhibition of cyclooxygenase and lipoxygenase enzymes. |

| Anticonvulsant | Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) induced seizure models in primary neuronal cultures (preliminary assessment). |

| Antioxidant | DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To measure the compound's ability to donate a hydrogen atom or electron to a stable free radical.[27][28] |

Part 3: In Vivo Evaluation – Assessing Efficacy and Safety in a Living System

Promising results from in vitro studies necessitate validation in a whole-organism model. In vivo studies provide crucial information on the compound's pharmacokinetics, pharmacodynamics, efficacy, and safety profile in a complex biological system.[21][29][30][31]

Workflow for In Vivo Studies:

Caption: A streamlined workflow for the in vivo evaluation of this compound.

Selection of Animal Models:

The choice of animal model is dictated by the specific biological activity being investigated.

-

Antimicrobial: Murine models of systemic or localized infection.

-

Anticancer: Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively.

-

Anti-inflammatory: Carrageenan-induced paw edema in rats or LPS-induced systemic inflammation in mice.

-

Anticonvulsant: Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice.

Key Parameters to Evaluate in In Vivo Studies:

-

Pharmacokinetics (PK): Cmax (maximum concentration), Tmax (time to reach Cmax), half-life (t1/2), and bioavailability.[29]

-

Efficacy: The therapeutic effect of the compound in the chosen disease model (e.g., tumor growth inhibition, reduction in bacterial load, decreased inflammatory response).

-

Tolerability and Safety: Monitoring of animal body weight, clinical signs of toxicity, and post-study histopathological analysis of major organs.

Conclusion

This compound, while currently uncharacterized, belongs to a class of compounds with a rich history of diverse biological activities. The systematic approach outlined in this guide, integrating robust in silico predictions with targeted in vitro and in vivo experimental validation, provides a clear and efficient pathway to elucidate its potential therapeutic value. This framework is not only applicable to this compound but can also serve as a template for the preliminary investigation of other novel small molecules, ultimately accelerating the journey from chemical curiosity to potential clinical candidate.

References

- Advances in computational methods to predict the biological activity of compounds. (2010). Expert Opinion on Drug Discovery.

- Biological Activities of Hydrazone Deriv

- Advances in computational methods to predict the biological activity of compounds. (2025). Unknown Source.

- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applic

- Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings. (n.d.). PubMed.

- A review exploring biological activities of hydrazones - PMC. (n.d.). PubMed Central.

- Advances in computational methods to predict the biological activity of compounds. (2010). Expert Opinion on Drug Discovery.

- A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV

- What are in-vivo models for research? - Blog. (n.d.). Biobide.

- Biological Activities of Hydrazone Derivatives in the New Millennium. (n.d.). SciSpace.

- Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. (2023). Journal of Medicinal Chemistry.

- ADMET Predictions - Computational Chemistry Glossary. (n.d.). Deep Origin.

- Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. (n.d.). MDPI.

- Advances in computational methods to predict the biological activity of compounds. (2010). Unknown Source.

- In vivo models | Drug Discovery | CRO services. (n.d.). Oncodesign Services.

- Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. (n.d.). PubMed.

- ADMET prediction | Medicinal Chemistry Class Notes. (n.d.). Fiveable.

- Biological Activity Prediction in Computational Drug Design: Focusing Attention on the Neural Network and Deep Learning Algorithms. (2019). Open Access eBooks.

- ADMET Predictor® - Simulations Plus. (n.d.).

- Screening and characterization of reactive compounds with in vitro peptide-trapping and liquid chromatography/high-resolution accur

- pkCSM. (n.d.). Biosig Lab.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. (2025). Unknown Source.

- In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. (n.d.). ProQuest.

- Machine Learning Small Molecule Properties in Drug Discovery. (2023). arXiv.

- Prediction of Drug-Like Properties. (n.d.). NCBI Bookshelf.

- In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (n.d.). PubMed.

- How to Develop a Successful in vitro Screening Str

- A Guide to In Silico Drug Design - PMC. (n.d.). PubMed Central.

- Some hydrazones of 2-aroylamino-3-methylbutanohydrazide: synthesis, molecular modeling studies, and identification as stereoselective inhibitors of HIV-1. (n.d.). PubMed.

- A review on biological activities and chemical synthesis of hydrazide deriv

- Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). NIH.

- Benzohydrazides: As potential bio-active agents. (2018).

- Synthesis, characterization and biological applications of substituted benzohydrazide deriv

- Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). PubMed.

- MolPredictX: Online Biological Activity Predictions by Machine Learning Models. (n.d.). PubMed.

- PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. (n.d.). Ukrainian Chemistry Journal.

- Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC. (n.d.). NIH.

Sources

- 1. mdpi.com [mdpi.com]

- 2. hygeiajournal.com [hygeiajournal.com]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. thepharmajournal.com [thepharmajournal.com]

- 8. Advances in computational methods to predict the biological activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 13. fiveable.me [fiveable.me]

- 14. [2308.12354] Machine Learning Small Molecule Properties in Drug Discovery [arxiv.org]

- 15. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 16. pkCSM [biosig.lab.uq.edu.au]

- 17. openaccessebooks.com [openaccessebooks.com]

- 18. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 19. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 21. blog.biobide.com [blog.biobide.com]

- 22. international-biopharma.com [international-biopharma.com]

- 23. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. acgpubs.org [acgpubs.org]

- 25. derpharmachemica.com [derpharmachemica.com]

- 26. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. mdpi.com [mdpi.com]

- 31. In vivo models | Drug Discovery | CRO services [oncodesign-services.com]

2-Methylbutanohydrazide: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Hydrazides in Modern Synthesis

In the landscape of modern organic synthesis and pharmaceutical development, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its stereochemistry, with different enantiomers potentially exhibiting vastly different therapeutic effects or toxicities.[1] This has propelled the development of asymmetric synthesis, a field dedicated to the selective production of a single enantiomer.[2] Within this discipline, the use of chiral building blocks—enantiopure molecules incorporated into a larger structure—has emerged as a powerful and reliable strategy.[3] Among these, chiral hydrazides have garnered considerable attention due to their unique structural features and versatile reactivity.[2]

2-Methylbutanohydrazide, a derivative of the naturally occurring 2-methylbutanoic acid, stands out as a particularly valuable chiral building block.[4] Its utility stems from the presence of a stereogenic center adjacent to a reactive hydrazide moiety. This combination allows for the efficient transfer of chirality to new molecules, making it a powerful tool in the construction of complex, enantiomerically enriched targets, including pharmaceuticals and other bioactive compounds.[5][6] This guide provides a comprehensive overview of this compound, from its synthesis and characterization to its diverse applications in asymmetric synthesis, offering field-proven insights for its effective utilization.

Synthesis and Resolution: Accessing Enantiopure this compound